![molecular formula C7H14ClN B7862121 2-(Chloromethyl)-1-ethylpyrrolidine CAS No. 64621-26-7](/img/structure/B7862121.png)
2-(Chloromethyl)-1-ethylpyrrolidine
Overview
Description
2-(Chloromethyl)-1-ethylpyrrolidine is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Stereochemistry of Thermal Rearrangement : The thermal rearrangement of 2-(Chloromethyl)-1-ethylpyrrolidine to 3-chloro-1-ethylpiperidine was examined, revealing a completely stereospecific process obeying a first-order rate law. This study provides insights into the reaction kinetics and stereochemical pathways of this compound (Hammer & Weber, 1981).
Product Study with Hydroxide Ion : A study of the reaction of this compound with hydroxide ion resulted in the formation of various bis-(β-aminoethers), demonstrating the compound's reactivity and potential for forming complex structures (Hammer, McCarthy Ali & Weber, 1973).
Enantiomeric Purity Determination : An efficient High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization was developed for determining the enantiomeric purity of this compound, highlighting its significance in chirality and purity analysis (Wang et al., 2015).
Polarimetry Method for Determination : A polarimetry method was developed for determining S-2-(Aminomethyl)-1-ethylpyrrolidine, a related compound, indicating the compound's importance in analytical chemistry and quality control (Xiao, 2008).
Quantitative Analysis in Pharmaceuticals : A thin-layer chromatographic method was developed for determining sulpiride and impurities of this compound in pharmaceuticals, emphasizing its role in drug purity and quality control (Agbaba et al., 1999).
Synthesis and Characterization of Mn(II) Complexes : A study on the synthesis and characterization of Mn(II) complexes involving this compound derivatives showed their potential in catalysis and redox reactions (Chakraborty et al., 2016).
properties
IUPAC Name |
2-(chloromethyl)-1-ethylpyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-2-9-5-3-4-7(9)6-8/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUREVYTVNKTJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507827 | |
Record name | 2-(Chloromethyl)-1-ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64621-26-7 | |
Record name | 2-(Chloromethyl)-1-ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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